MtrR protein, a transcriptional regulator, is primarily associated with the bacterium Neisseria gonorrhoeae. It plays a crucial role in regulating the expression of the mtrCDE efflux pump system, which contributes to antibiotic resistance. MtrR is known to bind to various ligands, including hormonal steroids, influencing its regulatory functions. The protein's activity is modulated by environmental factors, particularly the presence of specific steroid hormones that can alter its binding affinity to DNA operators.
MtrR is classified as a member of the TetR family of transcriptional regulators. It is encoded by the mtrR gene located on the chromosome of Neisseria gonorrhoeae. This protein is vital for the organism's ability to resist multiple drugs, particularly in response to antibiotics such as ceftriaxone. The gene has been studied extensively due to its implications in public health, particularly concerning sexually transmitted infections.
MtrR can be expressed in Escherichia coli using plasmid vectors such as pMCSG7, which allows for the incorporation of a hexa-histidine tag for purification purposes. The purification process typically involves:
The expression of selenomethionine-derivatized MtrR aids in crystallography studies, allowing for detailed structural analysis through techniques like single wavelength anomalous dispersion .
The crystal structure of MtrR has been resolved at resolutions ranging from 2.22 Å to 3.20 Å when bound to various ligands, including progesterone and β-estradiol. The protein exhibits a dimeric structure with significant conformational changes upon ligand binding. Key structural features include:
MtrR regulates gene expression through its interaction with DNA operators. The binding of MtrR to the mtrCDE and rpoH operators demonstrates a significant change in conformation that influences transcriptional activity. When bound to steroids, MtrR shows reduced affinity for these operators, which can lead to increased expression of the efflux pump genes .
The reaction dynamics are influenced by environmental steroid concentrations, highlighting the protein's role as a sensor that integrates external signals into cellular responses.
MtrR functions primarily as a repressor of gene transcription. In the absence of ligands, it binds tightly to its operator sites on DNA, inhibiting transcription of target genes involved in drug resistance. Upon binding with specific steroids, MtrR undergoes conformational changes that reduce its affinity for DNA:
MtrR serves as an important model for studying multidrug resistance mechanisms in bacteria. Its role in regulating efflux pumps makes it a target for developing novel therapeutic strategies against antibiotic-resistant infections. Additionally, understanding MtrR's interactions with hormonal steroids provides insights into how environmental factors can influence bacterial behavior and resistance patterns.
Research into MtrR also contributes to broader studies on transcriptional regulation and protein-ligand interactions, making it relevant across various fields including microbiology, pharmacology, and biochemistry .
The mtrR protein exists in distinct forms across species, with critical roles in cellular metabolism and stress response. In Homo sapiens, methionine synthase reductase (encoded by MTRR) maintains methionine synthase (MTR) activity by regenerating its cob(I)alamin cofactor, which is essential for methionine biosynthesis and folate metabolism [1] [3] [6]. This process supports epigenetic regulation via S-adenosylmethionine (SAM)-dependent methylation and influences genomic stability [1] [7]. Concurrently, in pathogenic bacteria like Neisseria gonorrhoeae, MtrR acts as a TetR-family transcriptional repressor regulating the mtrCDE efflux pump operon. This system confers resistance to host-derived antimicrobials (e.g., bile salts) and antibiotics, enhancing bacterial survival during infection [2] [5] [9].
Evolutionarily, human MTRR belongs to the ferredoxin-NADP(+) reductase (FNR) family, featuring conserved flavodoxin and NADP-binding domains for electron transfer [1] [7]. Bacterial MtrR retains a helix-turn-helix (HTH) DNA-binding motif characteristic of TetR regulators, enabling pathogen adaptation to host environments [9]. This functional divergence underscores evolutionary specialization: human MTRR optimizes metabolic homeostasis, while bacterial MtrR evolves under selective pressure for antibiotic resistance.
Domain | Function | Cofactor Interaction |
---|---|---|
Flavodoxin_1 | Electron transfer | Flavin mononucleotide (FMN) |
FAD-binding | Oxidoreductase activity | Flavin adenine dinucleotide |
NADP-binding | Regeneration of reduced cobalamin | NADPH |
Methionine synthase reductase | Reductive methylation of cob(II)alamin | S-adenosylmethionine (SAM) |
Human MTRR was first mapped to chromosome 5p15.3-p15.2 in 1998 through fluorescence in situ hybridization (FISH), linking mutations to homocystinuria-megaloblastic anemia (cblE type) [1]. Early studies identified its role in reactivating methionine synthase, with pathogenic variants like c.903+469T>C disrupting cofactor binding [1] [3]. Concurrently, bacterial mtrR was characterized in Neisseria gonorrhoeae during the 1990s as a repressor of multidrug efflux. Key mutations (e.g., A39T, G45D) in its HTH domain were linked to enhanced antibiotic resistance in clinical isolates [8] [9].
Structural biology breakthroughs include the 2019 crystal structure of gonococcal MtrR bound to bile salts (e.g., chenodeoxycholate), revealing inducer-mediated derepression of efflux pumps [2] [5]. For human MTRR, biochemical studies detailed its modular architecture, where mutations like c.66A>G (Ile22Met) impair FMN binding and cause functional deficits [1] [7].
The human MTRR gene resides at 5p15.31, spanning 34 kb with 15 exons encoding multiple mitochondrial and cytosolic isoforms [1] [3] [4]. It exhibits ubiquitous expression across tissues, highest in lung, kidney, and liver, reflecting its metabolic role [3] [6]. In contrast, bacterial mtrR is located within the mtrCDE operon in Neisseria spp., directly repressing its own promoter and adjacent efflux pump genes [9].
Phylogenetically, human MTRR orthologs occur in vertebrates, while bacterial homologs are restricted to Proteobacteria. The DNA-binding specificity of gonococcal MtrR is conserved, recognizing degenerate operator sequences (e.g., 5′-MCRTRCRN~4~YGYAYGK-3′) in both mtrCDE and off-target genes like rpoH [9].
Table 2: Pathogenic Mutations in Human MTRR
Mutation | Domain Affected | Functional Consequence | Associated Disorder |
---|---|---|---|
c.66A>G (p.Ile22Met) | Flavodoxin_1 | Impaired FMN binding | Homocystinuria (cblE type) |
c.524C>T (p.Ser175Leu) | Benign variant | Intracellular cobalamin disruption | N/A |
c.903+469T>C | Intronic splicing enhancer | Exon insertion (r.903_904ins140) | Cobalamin metabolism disorders |
Table 3: Phylogenetic Distribution of mtrR Proteins
Organism | Genomic Context | Function | Regulatory Targets | |
---|---|---|---|---|
Homo sapiens | Chromosome 5p15.31; 15 exons | Reactivation of methionine synthase | Folate/methionine cycle | |
Neisseria gonorrhoeae | Divergent promoter of mtrCDE operon | Repression of efflux pumps | mtrCDE, rpoH, glnE | |
Mus musculus | Chromosome 13 (syntenic to human 5p) | Hepatic metabolism regulation | Mitochondrial function | [10] |
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